3,5-Diamino-4-methyl-2-nitrobenzoic acid
Overview
Description
3,5-Diamino-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H9N3O4 It is a derivative of benzoic acid, characterized by the presence of amino groups at the 3 and 5 positions, a methyl group at the 4 position, and a nitro group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-4-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group at the 2 position. This is followed by the introduction of amino groups at the 3 and 5 positions through a series of reduction and substitution reactions. The reaction conditions often involve the use of strong acids, reducing agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of benzoic acid, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3,5-Diamino-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Diamino-4-methyl-2-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in binding to enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but with two nitro groups instead of amino groups.
4-Methyl-3,5-dinitrobenzoic acid: Contains a methyl group and two nitro groups.
3,4-Dinitrobenzoic acid: Differing in the position of the nitro groups.
Uniqueness
3,5-Diamino-4-methyl-2-nitrobenzoic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
3,5-diamino-4-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-3-5(9)2-4(8(12)13)7(6(3)10)11(14)15/h2H,9-10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUHICZFIDZFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1N)[N+](=O)[O-])C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628595 | |
Record name | 3,5-Diamino-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-36-7 | |
Record name | 3,5-Diamino-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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